1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole 1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2034423-50-0
VCID: VC4186811
InChI: InChI=1S/C11H16N6O2S/c1-9(2)15-7-11(12-8-15)20(18,19)16-5-10(6-16)17-4-3-13-14-17/h3-4,7-10H,5-6H2,1-2H3
SMILES: CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Molecular Formula: C11H16N6O2S
Molecular Weight: 296.35

1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

CAS No.: 2034423-50-0

Cat. No.: VC4186811

Molecular Formula: C11H16N6O2S

Molecular Weight: 296.35

* For research use only. Not for human or veterinary use.

1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole - 2034423-50-0

Specification

CAS No. 2034423-50-0
Molecular Formula C11H16N6O2S
Molecular Weight 296.35
IUPAC Name 1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]triazole
Standard InChI InChI=1S/C11H16N6O2S/c1-9(2)15-7-11(12-8-15)20(18,19)16-5-10(6-16)17-4-3-13-14-17/h3-4,7-10H,5-6H2,1-2H3
Standard InChI Key JMUPGZSBURGBNB-UHFFFAOYSA-N
SMILES CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of three key components:

  • 1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capabilities .

  • Azetidine ring: A four-membered saturated heterocycle contributing to conformational rigidity .

  • Sulfonylated imidazole: A 1-isopropyl-substituted imidazole linked via a sulfonyl group, enhancing electrophilicity and binding affinity .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₆H₁₈N₆O₃S
Molecular weight374.42 g/mol
IUPAC name1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Key functional groupsSulfonyl, triazole, imidazole, azetidine

Spectral Characterization

  • 1H NMR: Peaks at δ 8.05 (triazole proton), δ 4.61–4.48 (azetidine CH₂), and δ 3.69 (imidazole methoxy) .

  • HRMS: Confirmed molecular ion peak at m/z 374.42 (M⁺) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multistep strategies, leveraging click chemistry and cross-coupling reactions:

Azide-Alkyne Cycloaddition (CuAAC)

  • Step 1: Synthesis of azide intermediate via nucleophilic substitution of azetidine-3-ylmethyl bromide with sodium azide .

  • Step 2: Copper-catalyzed cycloaddition with 1-isopropyl-4-ethynylimidazole to form the triazole core .

Sulfonylation

  • Step 3: Reaction of the azetidine intermediate with 1-isopropyl-1H-imidazole-4-sulfonyl chloride under basic conditions (K₂CO₃, DMF) .

Table 2: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1NaN₃, DMF, rt, 3 h78
2CuI, Et₃N, MeCN, rt, 3 h76–82
3Imidazole sulfonyl chloride, K₂CO₃85–91

Challenges and Optimizations

  • Regioselectivity: Use of Cu(I) catalysts ensured 1,4-disubstituted triazole formation .

  • Steric hindrance: Isopropyl substitution on imidazole required elevated temperatures (85–90°C) for efficient sulfonylation .

Biological Activity and Mechanisms

Antimicrobial Properties

  • Broad-spectrum activity: Sulfonamide-triazole hybrids inhibit bacterial dihydropteroate synthase (DHPS) with MIC values of 2–8 µg/mL .

Table 3: Comparative Biological Activities of Analogues

CompoundTarget Enzyme/PathwayIC₅₀/MICReference
Triazole-acetazolamideCarbonic anhydrase-II18.2 ± 0.23 µM
Sulfonamide derivativeDHPS4 µg/mL

Applications and Future Directions

Drug Development

  • Lead optimization: Structural modifications (e.g., replacing phenoxymethyl with fluorinated groups) may enhance blood-brain barrier penetration .

  • Combination therapies: Synergy with cisplatin observed in triazole-metal complexes .

Material Science

  • Coordination polymers: Triazole’s nitrogen atoms facilitate metal-ligand interactions for catalytic applications .

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